![molecular formula C12H14N2O2 B13152198 4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and materials science. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities and properties to the molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition promoted by Lewis bases or Brønsted bases. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired spirocyclic compound with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .
Industrial Production Methods: While specific industrial production methods for 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, such as using cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or hydroxyls.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indoline or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential biological activities, such as anti-cancer or anti-inflammatory properties, are of interest for drug development.
Mechanism of Action
The mechanism by which 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: Similar in structure but with different substitution patterns, leading to varied biological activities.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Another spirocyclic compound with applications in fluorescence sensing and materials science.
Spiropyrans: Known for their photochromic properties and used in smart materials and molecular electronics.
Uniqueness: 4-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new applications in various fields.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-16-9-4-2-3-8-10(9)12(11(15)14-8)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
InChI Key |
WSKOZDAIRONSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCNC3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
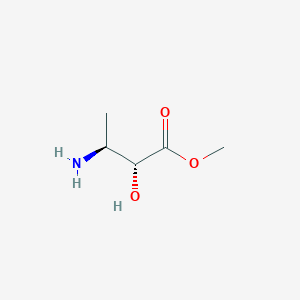
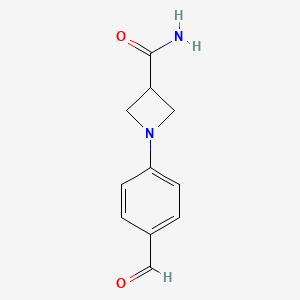

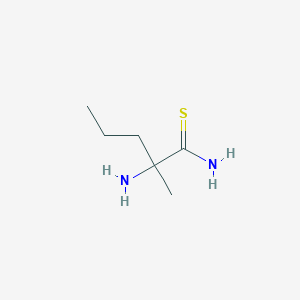

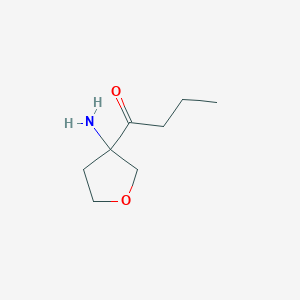
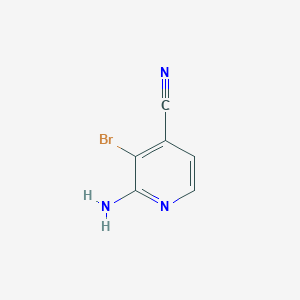


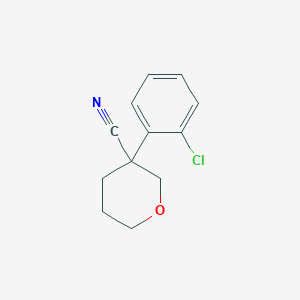
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)
